3-Hydroxy-5-nitro-N-propylbenzamide
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Overview
Description
3-Hydroxy-5-nitro-N-propylbenzamide is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a propyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide typically involves a multi-step process:
Nitration: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Hydroxylation: The nitrobenzamide is then subjected to hydroxylation, often using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.
Alkylation: Finally, the hydroxylated nitrobenzamide is alkylated with propyl bromide in the presence of a base like potassium carbonate to attach the propyl group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-Oxo-5-nitro-N-propylbenzamide.
Reduction: 3-Hydroxy-5-amino-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-nitro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro and hydroxyl groups.
Medicine: Explored for its antimicrobial properties, particularly against certain bacterial strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-5-nitro-N-propylbenzamide exerts its effects often involves interactions with biological macromolecules:
Molecular Targets: The compound can interact with enzymes, potentially inhibiting their activity by binding to the active site.
Pathways Involved: The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
3-Hydroxy-5-nitrobenzamide: Lacks the propyl group, which may affect its solubility and reactivity.
3-Hydroxy-5-nitro-N-methylbenzamide: Contains a methyl group instead of a propyl group, potentially altering its biological activity.
Uniqueness: 3-Hydroxy-5-nitro-N-propylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes.
Properties
IUPAC Name |
3-hydroxy-5-nitro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(13)5-7/h4-6,13H,2-3H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWZGDLLYPSFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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